molecular formula C17H8BrCl2N3OS B12145126 (5Z)-2-(2-bromophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12145126
M. Wt: 453.1 g/mol
InChI Key: MVDIVOZKQMDKSX-AUWJEWJLSA-N
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Description

(5Z)-2-(2-bromophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with bromophenyl and dichlorobenzylidene groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-bromophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate starting materials to form the thiazole ring.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring through a cyclization reaction.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-bromophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromophenyl and dichlorobenzylidene groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(5Z)-2-(2-bromophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(2-chlorophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(2-fluorophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(2-bromophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of bromine and dichlorobenzylidene groups can influence its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C17H8BrCl2N3OS

Molecular Weight

453.1 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H8BrCl2N3OS/c18-12-4-2-1-3-11(12)15-21-17-23(22-15)16(24)14(25-17)7-9-5-6-10(19)8-13(9)20/h1-8H/b14-7-

InChI Key

MVDIVOZKQMDKSX-AUWJEWJLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=N2)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N2)Br

Origin of Product

United States

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